3,7-Dihydroxy-1,9-dimethyldibenzofuran

Antimicrobial Staphylococcus aureus Minimum Inhibitory Concentration

3,7-Dihydroxy-1,9-dimethyldibenzofuran is a naturally occurring polyketide-derived dibenzofuran first isolated from spore-derived mycobionts of the lichen Lecanora cinereocarnea and subsequently identified in the deep-sea fungus Aspergillus versicolor SH0105. It possesses the IUPAC name 1,9-dimethyldibenzofuran-3,7-diol, a molecular formula of C14H12O3, and a molecular weight of 228.24 g/mol.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 35065-26-0
Cat. No. B13945795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dihydroxy-1,9-dimethyldibenzofuran
CAS35065-26-0
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C3=C(O2)C=C(C=C3C)O)O
InChIInChI=1S/C14H12O3/c1-7-3-9(15)5-11-13(7)14-8(2)4-10(16)6-12(14)17-11/h3-6,15-16H,1-2H3
InChIKeySCSANHGJZDQFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dihydroxy-1,9-dimethyldibenzofuran (CAS 35065-26-0) – Core Identity and Sourcing Profile


3,7-Dihydroxy-1,9-dimethyldibenzofuran is a naturally occurring polyketide-derived dibenzofuran first isolated from spore-derived mycobionts of the lichen Lecanora cinereocarnea [1] and subsequently identified in the deep-sea fungus Aspergillus versicolor SH0105 [2]. It possesses the IUPAC name 1,9-dimethyldibenzofuran-3,7-diol, a molecular formula of C14H12O3, and a molecular weight of 228.24 g/mol [3]. The compound is a member of the dibenzofuran class, characterized by a benzofuran core fused to a benzene ring, with hydroxyl groups at the C3 and C7 positions and methyl groups at C1 and C9.

Why Generic Substitution Fails for 3,7-Dihydroxy-1,9-dimethyldibenzofuran – Structural Specificity Drives Biological Outcome


The dibenzofuran scaffold hosts a variety of natural derivatives that co‑occur in the same biological sources, yet their biological activities are not interchangeable. In the lichen Lecanora cinereocarnea, the non‑halogenated parent 3,7‑dihydroxy‑1,9‑dimethyldibenzofuran is accompanied by 2‑chloro and 2,8‑dichloro analogs [1]. When the same compound was evaluated alongside other polyketides from the deep‑sea fungus Aspergillus versicolor SH0105, only the non‑halogenated dibenzofuran showed potent, selective antibacterial activity, while a structurally unrelated co‑metabolite was substantially less active [2]. These observations demonstrate that even minor changes to the substitution pattern (halogenation or replacement of the dibenzofuran core) can eliminate the desired bioactivity, underscoring the need to procure the exact compound for reproducible experimental outcomes.

Quantitative Evidence Guide – 3,7-Dihydroxy-1,9-dimethyldibenzofuran Differentiation vs. Closest Comparators


Superior Anti‑Staphylococcus aureus Potency: 4‑Fold Lower MIC than Co‑Isolated Polyketide 15

In a direct head‑to‑head evaluation of all metabolites isolated from Aspergillus versicolor SH0105, compound 14 (3,7‑dihydroxy‑1,9‑dimethyldibenzofuran) exhibited an MIC of 3.125 µg/mL (13.7 µM) against Staphylococcus aureus ATCC 27154, while the co‑isolated polyketide 15 (aspermutarubrol/violaceol‑I) required a 4‑fold higher concentration of 12.5 µg/mL to achieve inhibition [1]. This quantitative comparison not only identifies the dibenzofuran as the more potent antibacterial principle in the mixture but also provides a clear selectivity metric that generic sourcing of ‘dibenzofuran‑rich extracts’ would obscure.

Antimicrobial Staphylococcus aureus Minimum Inhibitory Concentration

Unique Gram‑Negative Spectrum: Active Against Aeromonas salmonicida While Co‑Metabolite Is Inactive

The same panel of 15 polyketides was tested against the Gram‑negative fish pathogen Aeromonas salmonicida. Compound 14 retained activity with an MIC of 3.125 µg/mL, whereas compound 15 showed no inhibition up to the highest tested concentration (>25 µg/mL) [1]. This >8‑fold selectivity gap highlights a functional divergence that cannot be predicted from structural similarity alone and is missed by substitutive sourcing of the co‑occurring polyketide.

Gram-negative Aeromonas salmonicida Aquaculture pathogen

Defined Non‑Halogenated Scaffold: Distinguishable from Co‑Occurring Chlorinated Dibenzofurans

From the same lichen culture, Tanahashi et al. (2001) isolated the target compound together with 2‑chloro‑ and 2,8‑dichloro‑3,7‑dihydroxy‑1,9‑dimethyldibenzofuran [1]. While no head‑to‑head bioactivity data were reported for these halogenated analogs in that study, the absence of chlorine substituents in the target compound results in a lower molecular weight (Δ34 Da and Δ68 Da, respectively), reduced lipophilicity (estimated XLogP3 = 3.7 vs. >4 for chlorinated derivatives), and a distinct hydrogen‑bonding profile. This structural differentiation provides synthetic chemists with a clean, non‑halogenated starting point for late‑stage diversification that the chlorinated analogs do not offer.

Natural product isolation Structure-activity relationship Dibenzofuran library

Prioritized Application Scenarios for 3,7-Dihydroxy-1,9-dimethyldibenzofuran


Anti‑Staphylococcus aureus Lead Optimization

With a demonstrated MIC of 3.125 µg/mL against S. aureus ATCC 27154 and a 4‑fold margin over the next most active co‑metabolite, the compound serves directly as a validated hit for medicinal chemistry programs targeting Gram‑positive infections. Researchers can initiate SAR campaigns around the dibenzofuran core using the compound’s established in vitro potency and the co‑crystal structures of related dibenzofuran‑binding proteins as starting points [1].

Aquaculture Pathogen Probe Development

The compound’s equipotent activity against the Gram‑negative fish pathogen Aeromonas salmonicida (MIC 3.125 µg/mL) while maintaining selectivity over inactive analogs makes it a candidate for probe development in aquaculture disease models, where alternative treatments are urgently needed due to rising antibiotic resistance [2].

Non‑Halogenated Scaffold for Diversification Libraries

As the only non‑halogenated parent among a suite of co‑isolated chlorinated dibenzofurans, the compound provides a clean, low‑molecular‑weight starting point for combinatorial halogenation, alkylation, or glycosylation. It can be used to generate focused libraries to systematically explore the impact of halogen substitution on bioactivity without the confounding presence of pre‑existing chlorine atoms [3].

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